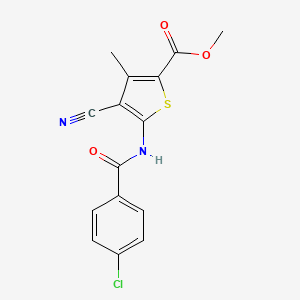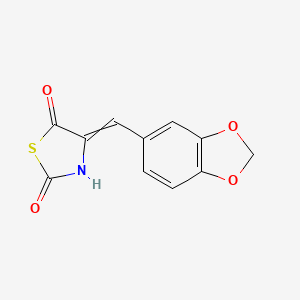
Methyl 5-(4-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-(4-Clorobenzamido)-4-ciano-3-metiltio-2-carboxilato de metilo es un compuesto orgánico sintético que pertenece a la clase de los derivados del tiofeno. Este compuesto se caracteriza por la presencia de un grupo clorobenzamido, un grupo ciano y un grupo éster metílico unidos a un anillo de tiofeno.
Métodos De Preparación
La síntesis del 5-(4-Clorobenzamido)-4-ciano-3-metiltio-2-carboxilato de metilo típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de tiofeno: El anillo de tiofeno se sintetiza a través de una reacción de ciclización que involucra un precursor adecuado, como un compuesto dicarbonílico.
Introducción del grupo ciano: El grupo ciano se introduce mediante una reacción de sustitución nucleofílica utilizando un agente cianurante adecuado.
Unión del grupo clorobenzamido: El grupo clorobenzamido se une a través de una reacción de acoplamiento de amida utilizando ácido 4-clorobenzoico y un reactivo de acoplamiento como DCC (diciclohexilcarbodiimida).
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico para formar el éster metílico.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la pureza, así como el uso de condiciones de reacción escalables y técnicas de purificación.
Análisis De Reacciones Químicas
El 5-(4-Clorobenzamido)-4-ciano-3-metiltio-2-carboxilato de metilo puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los correspondientes sulfoxidos o sulfones.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo ciano en un grupo amina.
Sustitución: El grupo clorobenzamido puede experimentar reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles para formar nuevos derivados.
Hidrólisis: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico correspondiente.
Aplicaciones Científicas De Investigación
El 5-(4-Clorobenzamido)-4-ciano-3-metiltio-2-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Ciencia de materiales: Sus características estructurales únicas lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios biológicos: El compuesto se utiliza en estudios para comprender sus interacciones con macromoléculas biológicas y sus efectos sobre los procesos celulares.
Mecanismo De Acción
El mecanismo de acción del 5-(4-Clorobenzamido)-4-ciano-3-metiltio-2-carboxilato de metilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, en la investigación anticancerígena, puede actuar inhibiendo enzimas o receptores que están sobreexpresados en las células cancerosas, lo que lleva a la interrupción de las vías de señalización celular y la inducción de apoptosis . Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
El 5-(4-Clorobenzamido)-4-ciano-3-metiltio-2-carboxilato de metilo se puede comparar con otros derivados del tiofeno, como:
5-(4-Clorobenzamido)-1-benzotiofeno-2-carboxilato de metilo: Este compuesto comparte una estructura central similar, pero difiere en la posición del grupo ciano y la presencia de un anillo de benzotiofeno.
3-(4-Clorobenzamido)-5-feniltio-2-carboxilato de metilo: Este derivado tiene un grupo fenilo en lugar de un grupo ciano, lo que puede influir en su reactividad química y actividad biológica.
La singularidad del 5-(4-Clorobenzamido)-4-ciano-3-metiltio-2-carboxilato de metilo radica en su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C15H11ClN2O3S |
|---|---|
Peso molecular |
334.8 g/mol |
Nombre IUPAC |
methyl 5-[(4-chlorobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C15H11ClN2O3S/c1-8-11(7-17)14(22-12(8)15(20)21-2)18-13(19)9-3-5-10(16)6-4-9/h3-6H,1-2H3,(H,18,19) |
Clave InChI |
ZFYKXLLSYIVVHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499317.png)
![3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12499322.png)


![1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499329.png)
![ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate](/img/structure/B12499332.png)

![N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B12499340.png)
![4-(6H-benzo[c][1]benzazocin-5-yl)-4-oxobutanoic acid](/img/structure/B12499347.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12499359.png)
![3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)

![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B12499396.png)
